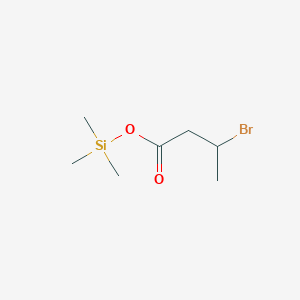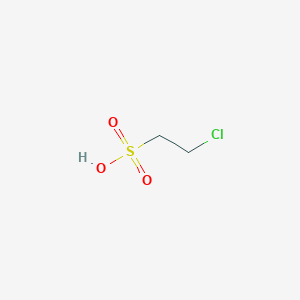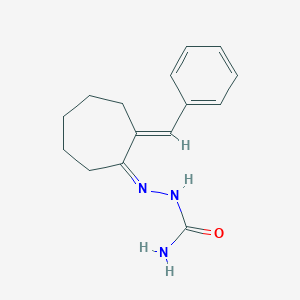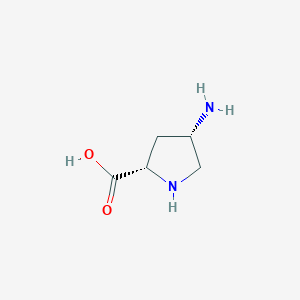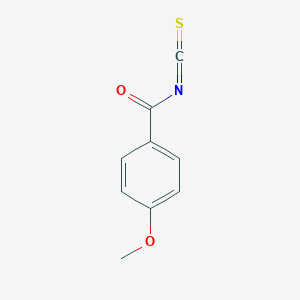
Isothiocyanate de 4-méthoxybenzoyle
Vue d'ensemble
Description
4-Methoxybenzoyl isothiocyanate is a compound that can be inferred to have potential biological activities based on the studies of related compounds. Although the specific compound is not directly studied in the provided papers, similar structures have been synthesized and evaluated for various properties and activities.
Synthesis Analysis
The synthesis of related compounds involves structural modifications and the use of different substituents to enhance biological activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized by modifying the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) . Another study involved the reaction of 1-methoxy-2-benzopyrylium-4-olate with various aryl isothiocyanates to form carbonyl ylides . These methods suggest possible synthetic routes that could be adapted for the synthesis of 4-methoxybenzoyl isothiocyanate.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a 2 : 1-adduct of 1-methoxy-2-benzopyrylium-4-olate with phenyl isothiocyanate was elucidated, providing insights into the molecular conformation and interactions . Similarly, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined, revealing intramolecular hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds with methoxybenzoyl groups has been explored in various studies. The formation of carbonyl ylides and their subsequent reactions with isothiocyanates indicate the potential for diverse chemical transformations . Additionally, the photochromic ring-closing reaction of 4,5-dibenzothienylthiazole derivatives followed by spontaneous elimination and substitution reactions demonstrates the reactivity of such compounds under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-methoxybenzoyl isothiocyanate have been investigated using spectroscopic and computational methods. Vibrational investigations of 2-amino-4-methoxybenzothiazole provided insights into the electronic structure and fundamental modes of the molecule . The study of isonicotinamide-4-methoxybenzoic acid co-crystal revealed a temperature-induced phase transition, highlighting the importance of intermolecular interactions .
Applications De Recherche Scientifique
Activité antioxydante
L'isothiocyanate de 4-méthoxybenzoyle a été utilisé dans la synthèse de dérivés de la thiourée, qui ont montré des propriétés antioxydantes significatives . Ces dérivés ont été testés à l'aide de la méthode de piégeage du DPPH, et certains composés ont présenté une forte activité antioxydante. Cela suggère des applications potentielles dans la prévention des maladies liées au stress oxydatif.
Études de docking moléculaire
Ce composé a été un intermédiaire clé dans l'étude du docking moléculaire . Les chercheurs l'ont utilisé pour synthétiser des dérivés qui ont ensuite été analysés pour leur activité inhibitrice contre des enzymes comme l'uréase. Les résultats de ces études sont cruciaux pour le développement de nouveaux médicaments et traitements.
Propriétés antimicrobiennes
Les dérivés de la thiourée basés sur l'this compound ont présenté une gamme d'activités biologiques, y compris des effets antimicrobiens . Cela ouvre des possibilités pour son utilisation dans la création de nouveaux agents antibactériens et antifongiques.
Applications anti-inflammatoires
Les dérivés de la thiourée synthétisés ont également été remarqués pour leurs propriétés anti-inflammatoires . Cela indique un potentiel pour développer de nouveaux médicaments anti-inflammatoires, qui pourraient être bénéfiques pour le traitement de diverses maladies inflammatoires chroniques.
Recherche antimalarienne
Certains dérivés de l'this compound ont été explorés pour leur activité antimalarienne . Cela est particulièrement important pour le développement de nouvelles thérapies contre les souches de paludisme résistantes aux médicaments.
Potentiel antituberculeux
La recherche a également indiqué que certains dérivés de la thiourée sont prometteurs en tant qu'agents antituberculeux . Compte tenu du défi mondial de la tuberculose, ces résultats pourraient conduire à de nouvelles options thérapeutiques.
Recherche sur le cancer
L'activité biologique étendue des dérivés de la thiourée suggère qu'ils pourraient avoir des applications dans la recherche sur le cancer . Des recherches sont en cours sur leur potentiel en tant qu'agents anticancéreux, qui pourraient éventuellement conduire à des traitements plus efficaces.
Études de structure chimique et de stabilité
Des recherches supplémentaires sur la structure chimique et la stabilité des dérivés de la thiourée dans des conditions biologiques sont nécessaires . Cette recherche fondamentale peut fournir des informations sur la conception de composés pharmaceutiques plus stables et plus puissants.
Safety and Hazards
Mécanisme D'action
Mode of Action
Some studies suggest that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This suggests that the compound interacts with its targets, leading to changes in cell structure and function.
Result of Action
Some studies suggest that it may inhibit the proliferation of a variety of cancer cells .
Analyse Biochimique
Biochemical Properties
They often form covalent bonds with these molecules, which can alter their function .
Cellular Effects
Other isothiocyanates have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isothiocyanates are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Isothiocyanates can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Isothiocyanates can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-methoxybenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-8-4-2-7(3-5-8)9(11)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVJYGOHGKVXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168370 | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16778-84-0 | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016778840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16778-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-Methoxybenzoyl isothiocyanate in the context of the provided research?
A: 4-Methoxybenzoyl isothiocyanate is primarily utilized as a building block for synthesizing thiourea derivatives. These derivatives are created by reacting 4-Methoxybenzoyl isothiocyanate with various amines, including primary amines, secondary amines, and diamines [, , ]. The synthesized compounds are then investigated for potential biological activities, such as antibacterial and antioxidant properties.
Q2: How is 4-Methoxybenzoyl isothiocyanate characterized in the research papers?
A2: Researchers employed several spectroscopic techniques to confirm the identity and purity of the synthesized 4-Methoxybenzoyl isothiocyanate and its derivatives. These include:
- Mass Spectrometry: Used to determine the molecular weight of the compounds. For instance, the mass spectra of the methoxybenzoylthiourea amino acid derivatives showed a molecular ion peak [M]+ at m/z 312, consistent with the calculated molecular weight [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were utilized to analyze the structure of the synthesized compounds. Specific peaks corresponding to distinct functional groups, such as OCH3, C=S-NH, and C=O-NH, were identified and analyzed [, ].
- Infrared (IR) Spectroscopy: IR spectra were used to identify the functional groups present in the molecules by analyzing their characteristic vibrational frequencies [, ].
- UV-Vis Spectroscopy: UV-Vis spectra provided information about the electronic transitions within the molecules, offering insights into their structure and properties [].
Q3: The research mentions synthesizing thiourea derivatives with potential antioxidant activity. Can you elaborate on this aspect?
A: One study [] investigated the antioxidant activity of several synthesized thiourea derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method. This method assesses the ability of a compound to donate hydrogen atoms or electrons to neutralize the DPPH radical, a stable free radical. The study revealed that one particular derivative (compound 8) exhibited the highest antioxidant activity compared to other derivatives. The researchers attributed this enhanced activity to structural features within the molecule.
Q4: Were any computational studies performed on 4-Methoxybenzoyl isothiocyanate or its derivatives in the context of this research?
A: Yes, one study employed molecular docking simulations to understand the potential inhibitory activity of the synthesized thiourea derivatives against the enzyme urease []. Autodock software was used to dock the compounds into the active site of Bacillus pasteurii urease (PDB ID: 4ubp). The study highlighted that compound 7 showed the best docking score and potential inhibitory activity, followed by compounds 5 and 6. This finding suggests that the presence of two thiourea moieties in the compound structure might be crucial for enhanced inhibition.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

